![molecular formula C4H9N3OS B12536372 N-Carbamothioyl-N-[(methylamino)methyl]formamide CAS No. 688299-61-8](/img/structure/B12536372.png)
N-Carbamothioyl-N-[(methylamino)methyl]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Carbamothioyl-N-[(methylamino)methyl]formamide is an organic compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a thiourea group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbamothioyl-N-[(methylamino)methyl]formamide typically involves the reaction of formamide derivatives with thiourea. One common method is the condensation reaction between N-methylformamide and thiourea under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-Carbamothioyl-N-[(methylamino)methyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Thiourea derivatives with different functional groups
Scientific Research Applications
N-Carbamothioyl-N-[(methylamino)methyl]formamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various thiourea derivatives and as a catalyst in certain reactions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of urease and other thiol-containing enzymes.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties. It has shown promise in the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides, and in the formulation of corrosion inhibitors for metal protection.
Mechanism of Action
The mechanism of action of N-Carbamothioyl-N-[(methylamino)methyl]formamide involves its interaction with molecular targets, primarily enzymes. The thiourea group can form strong hydrogen bonds and coordinate with metal ions in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction disrupts the normal function of the enzyme, resulting in the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
N-Methylformamide: A simpler formamide derivative used as a solvent and reagent in organic synthesis.
Thiourea: A basic thiourea compound with similar chemical properties but lacking the formamide group.
N-Phenylthiourea: A thiourea derivative with a phenyl group, used in various chemical and biological applications.
Uniqueness
N-Carbamothioyl-N-[(methylamino)methyl]formamide is unique due to its combined formamide and thiourea functionalities, which provide a versatile platform for chemical modifications and enhance its biological activity. This dual functionality allows it to participate in a broader range of chemical reactions and exhibit diverse biological effects compared to simpler thiourea or formamide derivatives.
Properties
CAS No. |
688299-61-8 |
|---|---|
Molecular Formula |
C4H9N3OS |
Molecular Weight |
147.20 g/mol |
IUPAC Name |
N-carbamothioyl-N-(methylaminomethyl)formamide |
InChI |
InChI=1S/C4H9N3OS/c1-6-2-7(3-8)4(5)9/h3,6H,2H2,1H3,(H2,5,9) |
InChI Key |
UGSCKFDDKHSKQV-UHFFFAOYSA-N |
Canonical SMILES |
CNCN(C=O)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(Octyloxy)phenyl]cyclohexane-1,3-dione](/img/structure/B12536300.png)
![3-[2-(Methoxymethyl)phenyl]prop-2-enoic acid](/img/structure/B12536303.png)
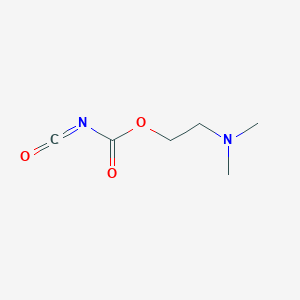
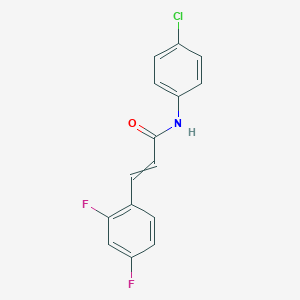
![Benzonitrile, 4-[(1-azulenylmethylene)amino]-](/img/structure/B12536319.png)
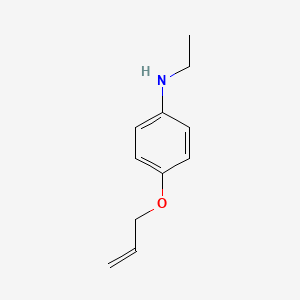
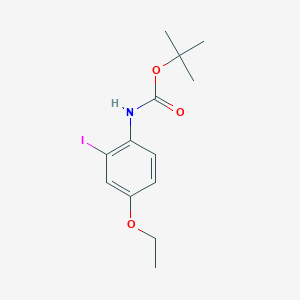
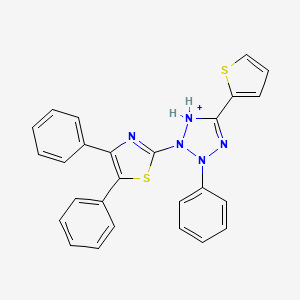
![2-{[4-(Difluoromethoxy)phenyl]ethynyl}-5-ethenyl-1,3-difluorobenzene](/img/structure/B12536335.png)
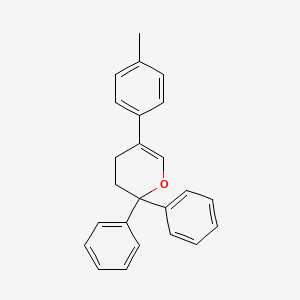
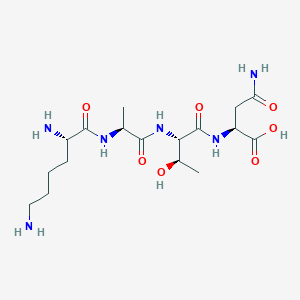
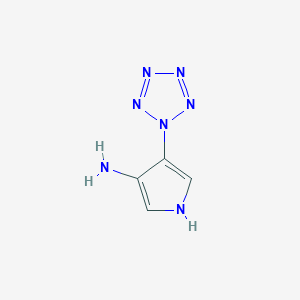
![1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione](/img/structure/B12536365.png)
![Benzo[d]oxazol-2-yl(p-tolyl)methanone](/img/structure/B12536371.png)
